molecular formula C14H8N2O8 B189106 6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid CAS No. 5457-32-9

6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid

Cat. No. B189106
CAS RN: 5457-32-9
M. Wt: 332.22 g/mol
InChI Key: HSXZZWGNLDGWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been synthesized through various methods and has been used in numerous studies to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is not fully understood. However, it is believed to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the body that regulates various physiological processes. ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is thought to release nitric oxide upon exposure to light, which can then interact with target molecules in the body.
Biochemical and Physiological Effects:
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects and can inhibit platelet aggregation. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in lab experiments include its ease of synthesis, high purity, and fluorescent properties. Its ability to release nitric oxide upon exposure to light makes it a useful tool for studying the effects of nitric oxide in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the use of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in scientific research. One potential area of study is its use as a tool for the detection of nitric oxide in living cells. Another potential area of study is its use in the development of new drugs for the treatment of cardiovascular disease and inflammation. Additionally, its fluorescent properties make it a useful tool for imaging applications in biological systems.

Synthesis Methods

The synthesis of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ involves several steps. The first step is the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. The resulting product is then oxidized using potassium permanganate to form the corresponding carboxylic acid. This acid is then further nitrated to form ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’. The purity of the compound is ensured by recrystallization.

Scientific Research Applications

‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been used in various scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used in the synthesis of other compounds with potential biological activity.

properties

CAS RN

5457-32-9

Product Name

6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)

InChI Key

HSXZZWGNLDGWIC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Other CAS RN

5457-32-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.